molecular formula C12H15NO4 B13541772 4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid

4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid

Katalognummer: B13541772
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: GDEQTDWAKHHVEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . This compound features a benzodioxin ring fused with a butanoic acid moiety, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method ensures high purity and yield, making it suitable for large-scale preparation.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize side reactions. This includes controlling the temperature, solvent choice, and reaction time to ensure the highest efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating certain enzymes and receptors, although the exact pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxin ring system and butanoic acid moiety make it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

4-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid

InChI

InChI=1S/C12H15NO4/c13-7-9(6-12(14)15)8-1-2-10-11(5-8)17-4-3-16-10/h1-2,5,9H,3-4,6-7,13H2,(H,14,15)

InChI-Schlüssel

GDEQTDWAKHHVEF-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.